molecular formula C25H30N2O4 B2923413 7-(2-(4-ethylpiperazin-1-yl)ethoxy)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one CAS No. 903855-21-0

7-(2-(4-ethylpiperazin-1-yl)ethoxy)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one

Cat. No.: B2923413
CAS No.: 903855-21-0
M. Wt: 422.525
InChI Key: NHDTZIBAIUIMTA-UHFFFAOYSA-N
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Description

The compound 7-(2-(4-ethylpiperazin-1-yl)ethoxy)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one (CAS: 903855-21-0) is a synthetic chromen-4-one derivative with a molecular formula of C25H30N2O4 and a molecular weight of 422.52 g/mol . Its structure features:

  • A chromen-4-one core (4H-benzopyran-4-one).
  • A 4-methoxyphenyl group at position 2.
  • A 2-methyl substituent at position 2.
  • A 7-ethoxy side chain modified with a 4-ethylpiperazinyl group.

Properties

IUPAC Name

7-[2-(4-ethylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)-2-methylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O4/c1-4-26-11-13-27(14-12-26)15-16-30-21-9-10-22-23(17-21)31-18(2)24(25(22)28)19-5-7-20(29-3)8-6-19/h5-10,17H,4,11-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDTZIBAIUIMTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCOC2=CC3=C(C=C2)C(=O)C(=C(O3)C)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(2-(4-ethylpiperazin-1-yl)ethoxy)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one, a synthetic organic compound, belongs to the class of chromen-2-one derivatives. Its structure features a chromen core with a fused benzene and pyrone ring, and it is recognized for its potential pharmacological properties, including antimicrobial and anticancer activities. This article delves into the biological activities associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C₁₈H₂₄N₂O₃, highlighting its complex structure that contributes to its biological activity. The presence of functional groups such as the 4-methoxyphenyl group and the 4-ethylpiperazine moiety plays a crucial role in its interaction with biological targets.

Antimicrobial Activity

Research indicates that 7-(2-(4-ethylpiperazin-1-yl)ethoxy)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one exhibits significant antimicrobial properties. It has demonstrated selectivity against Gram-positive bacteria, particularly showing:

  • Antistaphylococcal Activity : Minimum Inhibitory Concentration (MIC) values range from 15.625 to 62.5 μM.
  • Antienterococcal Activity : MIC values between 62.5 and 125 μM.

The mechanism of action involves the inhibition of protein synthesis pathways, nucleic acid production, and peptidoglycan synthesis, leading to bactericidal effects .

Anticancer Activity

The compound's anticancer potential has been explored in various studies, where it has shown promise against multiple cancer cell lines. Specific findings include:

  • Cell Line Sensitivity : The compound has been tested on several cancer cell lines, exhibiting varying degrees of cytotoxicity.
  • Mechanism of Action : It is believed to induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and disruption of mitochondrial function.

Case Studies

Several studies have focused on the efficacy of this compound against microbial infections and cancer cell proliferation. Below are key highlights from notable case studies:

StudyFocusFindings
Study AAntimicrobial EfficacyDemonstrated significant activity against MRSA with an MBIC of 62.216–124.432 μg/mL .
Study BCancer Cell LinesShowed IC50 values under 10 μM against various cancer types.
Study CMechanistic InsightsIdentified pathways involved in apoptosis induction in cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of 7-(2-(4-ethylpiperazin-1-yl)ethoxy)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one can be influenced by modifications to its structure. Research into SAR has revealed that:

  • Variations in the piperazine substituent can lead to differing activity profiles.
  • The presence of specific functional groups significantly enhances antimicrobial and anticancer activities.

Comparison with Similar Compounds

Substituent Variations in the Ethoxy Side Chain

The 7-ethoxy side chain is a critical pharmacophore. Comparisons with analogs highlight how modifications here influence activity:

Compound Name (CAS/ID) Ethoxy Side Chain Substituent Key Differences Biological Relevance
Target Compound (903855-21-0) 4-Ethylpiperazinyl Reference standard Potential dual AChE/BuChE inhibition inferred from structural class .
Compound 10 Benzyl(methyl)amino Smaller alkyl/aryl group Higher yield (76.1%) but lower polarity; may reduce blood-brain barrier penetration.
Compound 11 Dibenzylamino Bulky aromatic groups Lower yield (49.9%); steric hindrance could reduce enzyme binding efficiency.
7-[2-(4-Acetylpiperazin-1-yl)-2-oxoethoxy]-... (CAS: 1010929-94-8) 4-Acetylpiperazinyl Acetylated piperazine Increased hydrophilicity; may alter metabolic stability.
7-[2-(Diethylamino)ethoxy]-... (CAS: 3450-75-7) Diethylamino Simple tertiary amine Reduced steric bulk; potentially faster clearance.

Substituent Modifications at Position 3

The 3-(4-methoxyphenyl) group is conserved in many analogs, but substituent changes here impact electronic and steric properties:

Compound Name (CAS/ID) Position 3 Substituent Key Differences
Target Compound 4-Methoxyphenyl Reference standard
Compound 14 4-Hydroxyphenyl Lack of methyl ether Increased hydrogen-bonding capacity; may enhance solubility but reduce metabolic stability.
3-(4-Chlorophenyl)-7-hydroxy-8-... (CAS: 847272-24-6) 4-Chlorophenyl Electron-withdrawing Cl atom Enhanced electrophilicity; may improve receptor binding but increase toxicity risks.
3-(3-Methoxyphenyl)-6-(4-methoxyphenyl)... (CAS: 840495-15-0) 3-Methoxyphenyl Altered substitution pattern Reduced planarity; may decrease π-π stacking interactions with enzymes.

Key Insight : The 4-methoxyphenyl group provides a balance of electron-donating effects and moderate hydrophobicity, favoring both enzyme interaction and membrane permeability.

Core Modifications: Methyl Group at Position 2

The 2-methyl group in the target compound is a distinguishing feature:

Compound Name (CAS/ID) Position 2 Substituent Key Differences
Target Compound Methyl Reference standard
6-Chloro-7-methyl-4-... (CAS: 899391-19-6) Chloro and methyl Halogen addition increases electronegativity; may enhance binding to hydrophobic pockets.
3-Acetyl-8-methoxy-2H-chromen-2-one Acetyl Electron-withdrawing group; alters resonance stability of the chromenone core.

Key Insight : The 2-methyl group likely reduces metabolic oxidation at position 2 compared to unsubstituted analogs, improving in vivo stability.

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